2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1-(2-ethoxyethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-2-21-13-12-20-15-7-4-3-6-14(15)18-16(20)19-10-5-8-17-9-11-19/h3-4,6-7,17H,2,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCFLPBATGOEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101954-20-5 | |
| Record name | 1-(2-Ethoxyethyl)-2-(hexahydro-1H-1,4-diazepin-1-yl)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101954205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-ETHOXYETHYL)-2-(HEXAHYDRO-1H-1,4-DIAZEPIN-1-YL)-1H-BENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P753J93M9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethoxyethyl Side Chain: This step involves the alkylation of the benzimidazole core with 2-chloroethyl ethyl ether in the presence of a base such as potassium carbonate.
Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate product with 1,4-diaminobutane under reflux conditions to form the diazepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl side chain, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or oxygen atoms.
Substitution: Substituted products with new alkyl or aryl groups attached to the ethoxyethyl side chain.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H24N4O
- Molecular Weight : 288.39 g/mol
- CAS Number : 101954-20-5
- Structural Characteristics : The compound features a benzimidazole core, which is linked to a diazepane ring and an ethoxyethyl side chain, contributing to its pharmacological properties.
Antihistaminic Properties
Emedastine is primarily recognized for its role as an antihistamine. It is utilized in the treatment of allergic conditions such as:
- Allergic rhinitis
- Conjunctivitis
Research indicates that Emedastine effectively blocks H1 histamine receptors, providing relief from allergy symptoms without significant sedative effects, making it suitable for non-drowsy formulations .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of Emedastine. It has demonstrated efficacy against various bacterial strains, suggesting its possible application in developing new antimicrobial agents. The compound's structure allows it to interact with microbial targets effectively, enhancing its therapeutic profile .
Neuropharmacological Effects
The diazepane moiety in Emedastine contributes to its neuropharmacological properties. Research has shown that compounds with similar structures can exhibit anxiolytic and anticonvulsant effects. Preliminary studies suggest that Emedastine may influence neurotransmitter systems, particularly GABAergic pathways, warranting further investigation into its potential as a neuroprotective agent .
Case Study 1: Allergic Rhinitis Treatment
A clinical trial involving patients with allergic rhinitis demonstrated that Emedastine significantly reduced nasal symptoms compared to placebo. Patients reported improved quality of life and symptom management over a four-week treatment period .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of Emedastine against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting that modifications to the compound could lead to novel antibacterial therapies .
Case Study 3: Neuropharmacological Assessment
A study investigating the anxiolytic effects of Emedastine in animal models showed promising results. The compound exhibited reduced anxiety-like behavior in elevated plus maze tests, indicating potential applications in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The ethoxyethyl group in the target compound may enhance lipophilicity compared to the hydroxyethyl or butanoic acid groups in analogs . This could influence membrane permeability and pharmacokinetics.
Biological Activity Insights: Analogs like 1-(butoxymethyl)-1H-benzo[d]imidazole (3f) exhibit potent acetylcholinesterase inhibition (IC₅₀ = 1.533 mM), outperforming donepezil . The target compound’s role as an impurity standard implies it is a synthetic byproduct rather than a therapeutic agent, though structural similarities to active compounds warrant further investigation.
Synthetic Accessibility: The synthesis of related compounds, such as benzodioxine-based thiadiazoles or nitroimidazole derivatives , often involves multi-step procedures with TDAE (tetrakis(dimethylamino)ethylene) or thiosemicarbazide intermediates. These methods highlight the complexity of introducing diverse substituents to the benzimidazole core.
Biological Activity
2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H24N4O
- Molecular Weight : 288.39 g/mol
- CAS Number : 101954-20-5
Research indicates that benzimidazole derivatives, including this compound, exhibit significant biological activity through various mechanisms:
Inhibition of Indoleamine 2,3-dioxygenase (IDO)
Recent studies have highlighted the role of benzimidazole analogues as inhibitors of IDO, an enzyme involved in the immune response and tumor progression. The inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for T-cell function.
Research Findings:
- A study demonstrated that certain benzimidazole derivatives showed potent IDO inhibition with IC50 values in the low nanomolar range. For instance, compounds exhibiting high binding affinity to IDO were characterized by multiple hydrogen bonds with the enzyme's active site .
Biological Activities
The compound has been studied for various biological activities:
Antitumor Activity
Benzimidazole derivatives have been linked to antitumor effects through their ability to modulate immune responses and inhibit tumor growth. For example:
- A derivative showed IC50 values as low as 16 nM against specific cancer cell lines, indicating strong inhibitory potential .
Antimicrobial Activity
Benzimidazole compounds are also recognized for their antimicrobial properties. Studies have indicated that these compounds can exhibit activity against a range of pathogens, making them candidates for further development in antimicrobial therapies .
Case Studies and Research Findings
Q & A
Advanced Research Question
- X-ray crystallography : Use SHELXL for small-molecule refinement, particularly for resolving torsional angles in the 1,4-diazepane moiety. SHELXPRO is recommended for macromolecular interfaces .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for benzimidazole protons, δ 3.4–4.2 ppm for ethoxyethyl groups) helps confirm substitution patterns. Advanced 2D techniques (HSQC, HMBC) resolve overlapping signals in aromatic regions .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 343.23) and detects impurities .
What methodologies are employed to evaluate the pharmacological activity of this compound, particularly its antimicrobial and cytotoxic effects?
Basic Research Question
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus and S. typhi (MIC values: 2–8 µg/mL). Substituents like halogens (Cl, Br) enhance activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported. Derivatives with bulky aryl groups show increased potency (IC₅₀: 12–45 µM) .
- SAR studies : Compare analogs (e.g., 4-arylpiperazinyl derivatives) to identify critical pharmacophores .
How do structural modifications (e.g., substituents on the benzimidazole core) impact biological activity, and how can contradictions in published data be reconciled?
Advanced Research Question
-
Substituent effects :
Substituent Activity Trend Reference 4-Fluorophenyl ↑ Anticancer (IC₅₀: 18 µM) 4-Chlorophenyl ↑ Antibacterial (MIC: 2 µg/mL) 4-Methoxyphenyl ↓ Cytotoxicity (IC₅₀: >50 µM) -
Data contradictions : Discrepancies in MIC/IC₅₀ values may arise from assay conditions (e.g., pH, serum content) or impurities. Cross-validate using standardized protocols (e.g., ISO 20776-1 for antimicrobials) .
What advanced computational tools are used to predict binding modes or pharmacokinetic properties of this compound?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like HIV-1 reverse transcriptase (RMSD <2.0 Å). The benzimidazole scaffold aligns with Delavirdine’s binding pocket .
- ADMET prediction : SwissADME estimates logP (~2.8) and bioavailability (85%), while ProTox-II predicts hepatotoxicity risks .
How can crystallization challenges (e.g., twinning or low-resolution data) be addressed during X-ray structure determination?
Advanced Research Question
- Twinning : Use SHELXD for initial phase determination and TWINLAW to identify twin laws. High-resolution data (>1.0 Å) reduces ambiguity .
- Low-resolution refinement : Apply TLS parameterization in SHELXL and validate with R-free values (<0.25) .
What are the critical safety considerations for handling this compound in laboratory settings?
Basic Research Question
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Stable at –20°C under argon; incompatible with strong oxidizers .
Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.2 (t, J=7 Hz, CH₂CH₃), δ 4.1 (m, OCH₂CH₂) | |
| HRMS | [M+H]⁺ = 343.23 (calc. 343.22) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
